molecular formula C13H23FN2O2 B8541028 tert-Butyl (3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidine-1-carboxylate

tert-Butyl (3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B8541028
M. Wt: 258.33 g/mol
InChI Key: SYTWWFJTHISJLL-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidine-1-carboxylate is a chiral compound with significant potential in various scientific fields. Its unique structure, which includes a cyclopropyl group, a fluorine atom, and a tert-butoxycarbonyl protecting group, makes it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. This can be achieved through organocatalytic addition reactions, where dithiomalonates are added to nitrostyrenes under specific conditions . The reaction conditions often include the use of hydrophobic additives and catalysts to improve the efficiency and selectivity of the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes. The use of continuous flow reactors and automated systems could be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

Chemistry

In organic chemistry, tert-Butyl (3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme catalysis.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may impart specific biological activities, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyclopropyl group and the fluorine atom can interact with enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group can protect the amine functionality during reactions, ensuring the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the cyclopropyl group and the fluorine atom imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C13H23FN2O2

Molecular Weight

258.33 g/mol

IUPAC Name

tert-butyl (3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C13H23FN2O2/c1-13(2,3)18-12(17)16-7-9(11(14)8-16)6-15-10-4-5-10/h9-11,15H,4-8H2,1-3H3/t9-,11+/m0/s1

InChI Key

SYTWWFJTHISJLL-GXSJLCMTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)F)CNC2CC2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)F)CNC2CC2

Origin of Product

United States

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